molecular formula C11H13FO2 B8625659 Methyl 3-(4-fluoro-3-methylphenyl)propanoate

Methyl 3-(4-fluoro-3-methylphenyl)propanoate

Cat. No. B8625659
M. Wt: 196.22 g/mol
InChI Key: DITYTTHPYUDEKP-UHFFFAOYSA-N
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Patent
US07879911B2

Procedure details

(E)-Methyl 3-(4-fluoro-3-methylphenyl)acrylate (1.3 g, 6.7 mmol) was dissolved into 58 mL MeOH and to it added 10% Pd/C (750 mg). The solution was saturated with H2 and then stirred for 3 h at room temperature under an atmosphere of hydrogen balloon. The mixture was filtered through a bed of Celite and rinsed with ethyl acetate. The solvent was removed under reduced pressure and the crude product used directly in the next step without further purification.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10]([O:12][CH3:13])=[O:11])=[CH:4][C:3]=1[CH3:14]>[Pd].CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][C:3]=1[CH3:14]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)/C=C/C(=O)OC)C
Name
Quantity
58 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
750 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h at room temperature under an atmosphere of hydrogen balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a bed of Celite
WASH
Type
WASH
Details
rinsed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product used directly in the next step without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC1=C(C=C(C=C1)CCC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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